5-Aminomethylquinolin-8-ol dihydrochloride

描述

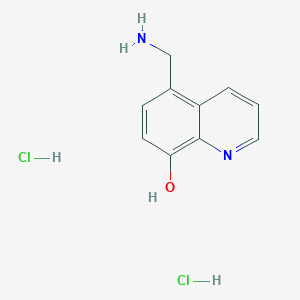

Structure

3D Structure of Parent

属性

IUPAC Name |

5-(aminomethyl)quinolin-8-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.2ClH/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10;;/h1-5,13H,6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIYLQYVDGQJGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 5-Aminomethylquinolin-8-ol Dihydrochloride (B599025)

The introduction of an aminomethyl group at the 5-position of the 8-hydroxyquinoline (B1678124) core is a key transformation in the synthesis of the target compound. The Mannich reaction is a widely employed and versatile method for this purpose.

Mannich Reaction Protocols for Aminomethylated 8-Hydroxyquinolines

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, 8-hydroxyquinoline), an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.govresearchgate.net This reaction is particularly useful for the aminomethylation of phenols and related structures, such as 8-hydroxyquinoline, due to its straightforward procedure and the use of readily available starting materials. nih.govresearchgate.net The reaction proceeds under mild conditions and is a cornerstone in the synthesis of various aminomethylated 8-hydroxyquinoline derivatives. nih.gov

A wide array of primary and secondary amines have been successfully employed in the Mannich reaction to generate diverse aminomethylated 8-hydroxyquinolines. nih.govnih.gov The choice of the amine component directly influences the structure and properties of the final product.

Primary Amines: Various primary amines have been reacted with 8-hydroxyquinoline and formaldehyde to yield the corresponding Mannich bases. nih.gov For instance, the reaction of 8-hydroxyquinoline with formaldehyde and octylamine in ethanol has been reported. researchgate.net Other examples include the use of N¹,N¹-dimethylethane-1,2-diamine and 3-methylbutan-1-amine. researchgate.netproquest.com The reaction conditions for these transformations can vary, with some proceeding at room temperature while others require reflux. researchgate.net

Secondary Amines: Acyclic and cyclic secondary amines are also common substrates in the Mannich reaction with 8-hydroxyquinolines. nih.govresearchgate.net Early work by Burckhalder et al. demonstrated the utility of this reaction. nih.gov More recent studies have explored a range of symmetric and asymmetric acyclic secondary amines. nih.gov The reaction of 8-hydroxyquinoline with dipropylamine and paraformaldehyde in ethanol is one such example. nih.gov

The table below summarizes various amine components used in the Mannich reaction with 8-hydroxyquinoline.

| Amine Type | Specific Amine Example | Aldehyde Source | Reference |

| Primary Amine | Octylamine | Formalin (37% aq. solution) | researchgate.net |

| Primary Amine | N¹,N¹-dimethylethane-1,2-diamine | Paraformaldehyde | proquest.com |

| Primary Amine | 3-methylbutan-1-amine | Paraformaldehyde | researchgate.net |

| Secondary Amine | Dipropylamine | Paraformaldehyde | nih.gov |

Formaldehyde is the most commonly used aldehyde in the Mannich reaction for the synthesis of aminomethylated 8-hydroxyquinolines. nih.gov It is typically used in the form of an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. researchgate.netnih.govproquest.com The choice between formalin and paraformaldehyde can depend on the specific reaction conditions and the desired outcome.

While formaldehyde is prevalent, the Mannich reaction is, in principle, amenable to the use of other aldehydes, both aliphatic and aromatic. nih.govresearchgate.net The use of different aldehydes would result in the introduction of a substituted aminoalkyl group at the 5-position of the 8-hydroxyquinoline ring. This versatility allows for the synthesis of a wide range of analogs with varying steric and electronic properties.

Betti Reaction Applications in 8-Hydroxyquinoline Synthesis

The Betti reaction is another important multi-component reaction that can be utilized in the synthesis of 8-hydroxyquinoline derivatives. rsc.orgnih.gov It is a three-component condensation of a phenol, an aldehyde, and a primary or secondary amine, similar to the Mannich reaction. rsc.org However, the Betti reaction often involves the use of aromatic aldehydes and can lead to the formation of structurally complex products. researchgate.netnih.gov

The Betti reaction has been employed for the efficient one-step C-7 functionalization of modified 8-hydroxyquinolines. rsc.orgnih.gov This highlights its utility in creating a library of diverse 8-hydroxyquinoline analogs. researchgate.netnih.gov For example, a 48-membered Betti-library was constructed using various aromatic primary amines, (hetero)aromatic aldehydes, and 8-hydroxyquinoline derivatives. researchgate.netnih.gov

Synthesis of Precursor and Analogous Structures

The synthesis of 5-Aminomethylquinolin-8-ol dihydrochloride often relies on the availability of suitably functionalized precursors. The preparation of halogenated derivatives, such as 5-chloromethyl-8-quinolinol hydrochloride, is a key step in many synthetic routes.

Preparation of 5-Chloromethyl-8-Quinolinol Hydrochloride

The synthesis of 5-chloro-8-hydroxyquinoline is a well-established process and serves as a crucial starting point for obtaining the desired 5-chloromethyl derivative. One common method involves the direct chlorination of 8-hydroxyquinoline. guidechem.com However, this method can sometimes lead to mixtures of products and difficulties in separation. guidechem.com

An alternative and widely used approach is the Skraup or Doebner-von Miller reaction, which constructs the quinoline (B57606) ring system from precursors. guidechem.comchemicalbook.com For the synthesis of 5-chloro-8-hydroxyquinoline, this typically involves the reaction of 4-chloro-2-aminophenol with glycerol or acrolein in the presence of an acid catalyst and an oxidizing agent. google.compatsnap.com

A general procedure for the synthesis of 5-chloro-8-hydroxyquinoline involves refluxing 4-chloro-2-aminophenol with acrolein diethyl acetal in a hydrochloric acid solution. chemicalbook.com After neutralization, the product can be extracted and purified. chemicalbook.com The subsequent chloromethylation at the 5-position would then lead to the desired 5-chloromethyl-8-quinolinol, which can be converted to its hydrochloride salt. rsc.org

The table below outlines a general synthetic approach for a key precursor.

| Precursor | Starting Materials | Key Reaction Type | Reference |

| 5-Chloro-8-hydroxyquinoline | 4-Chloro-2-aminophenol, Acrolein diethyl acetal | Doebner-von Miller reaction | chemicalbook.com |

N-Alkylation Strategies Involving 5-Aminomethylquinolin-8-ol as a Substrate

N-alkylation of the primary amino group in 5-aminomethylquinolin-8-ol is a key strategy for modifying its chemical properties. This transformation involves the reaction of the aminomethyl group with alkylating agents, such as alkyl halides, in the presence of a base. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form a new carbon-nitrogen bond.

A common procedure involves dissolving the 5-aminomethylquinolin-8-ol substrate in a suitable solvent, followed by the addition of a base (e.g., potassium carbonate) to deprotonate the amine, thereby increasing its nucleophilicity. mdpi.com Subsequently, the alkylating agent (e.g., benzyl bromide or an alkyl iodide) is added, and the reaction mixture is stirred, often at room temperature or with gentle heating, until completion. mdpi.com This process can be used to introduce one or two alkyl groups, yielding secondary or tertiary amines, respectively. An example of a derivative synthesized through this approach is 5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline, which has been investigated for potential therapeutic applications. scispace.com

Derivatization at the 5-Position: Synthesis of 5-Substituted 8-Hydroxyquinoline Analogs

The 5-position of the 8-hydroxyquinoline (8-HQ) scaffold is a common site for chemical modification to produce a wide array of analogs. While some derivatizations can start from 5-aminomethylquinolin-8-ol, many synthetic routes for 5-substituted analogs utilize more convenient precursors such as 8-hydroxyquinoline, 5-bromo-8-hydroxyquinoline, or 5-chloromethyl-8-hydroxyquinoline. nih.gov The latter, 5-chloromethyl-8-hydroxyquinoline, is a particularly useful intermediate as the chloromethyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities.

5-Alkoxymethyl Derivatives

5-Alkoxymethyl derivatives of 8-hydroxyquinoline are synthesized to modulate the lipophilicity and electronic properties of the parent molecule. A primary synthetic route involves the reaction of 5-chloromethyl-8-hydroxyquinoline with various alcohols or alkoxides. Several 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines have been successfully synthesized for various applications. researchgate.net The reaction typically proceeds via a nucleophilic substitution mechanism where the oxygen atom of the alcohol or alkoxide displaces the chloride ion.

Detailed research has led to the synthesis and characterization of specific derivatives, as shown in the table below. researchgate.net

| Compound Name | Abbreviation | Molecular Formula |

| 5-methoxymethyl-8-hydroxyquinoline | MMHQ | C11H11NO2 |

| 5-propoxymethyl-8-hydroxyquinoline | PMHQ | C13H15NO2 |

| 5-hydroxymethyl-8-hydroxyquinoline | HMHQ | C10H9NO2 |

This table presents examples of 5-alkoxymethyl derivatives of 8-hydroxyquinoline.

5-Alkylaminomethyl Derivatives

The synthesis of 5-alkylaminomethyl derivatives, which are structurally related to the parent compound 5-aminomethylquinolin-8-ol, is a significant area of research. These compounds are often prepared via the Mannich reaction or by substitution from a pre-functionalized quinoline core. mdpi.com The Mannich reaction involves the aminoalkylation of an active hydrogen compound, in this case, 8-hydroxyquinoline, with formaldehyde and a primary or secondary amine. nih.gov However, the Mannich reaction on unsubstituted 8-HQ typically directs substitution to the more reactive 7-position. acs.org

A more regioselective method for obtaining 5-substituted derivatives involves a two-step process. First, 8-hydroxyquinoline undergoes chloromethylation to produce 5-chloromethyl-8-hydroxyquinoline. nih.gov This intermediate is then reacted with a variety of primary or secondary amines to yield the desired 5-alkylaminomethyl derivatives. This method allows for the introduction of a wide range of amino functionalities, enabling fine-tuning of the molecule's properties.

5-Alkylthiomethyl Derivatives

Analogous to the synthesis of alkoxy and alkylamino derivatives, 5-alkylthiomethyl-8-hydroxyquinolines can be prepared from 5-chloromethyl-8-hydroxyquinoline. This synthesis involves the reaction of the chloromethyl intermediate with a thiol (R-SH) or a thiolate salt (R-SNa). The sulfur atom acts as a potent nucleophile, displacing the chloride to form a thioether linkage at the 5-position. This strategy has been used to synthesize derivatives with long alkyl chains, such as 5-[(dodecylthio)methyl]-8-quinolinol, which demonstrated significant utility in specific applications. researchgate.net

Hybrid Systems Incorporating Additional Pharmacophores

The 8-hydroxyquinoline scaffold is often combined with other known bioactive molecules, or pharmacophores, to create hybrid systems with potentially synergistic or novel activities. This molecular hybridization is a powerful strategy in drug design. semanticscholar.org The 5-position serves as a convenient attachment point for these additional moieties.

One notable example is the synthesis of a 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid. nih.gov This was achieved through a one-step Mannich reaction, where 5-chloro-8-hydroxyquinoline reacted with the secondary amine of the ciprofloxacin molecule and paraformaldehyde in ethanol, yielding the hybrid product in 75% yield. nih.gov Other research has focused on creating hybrids of 8-hydroxyquinoline with 1,4-naphthoquinone, a known pharmacophore, by reacting 8-hydroxyquinoline derivatives with 2-bromo-1,4-naphthoquinone. nih.gov These hybrid molecules are designed to target multiple biological pathways or to enhance the activity of the parent compounds.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of 5-substituted 8-hydroxyquinoline analogs. The efficiency of these transformations is highly dependent on parameters such as the choice of solvent, base, catalyst, temperature, and reaction time.

For instance, in the Hartwig-Buchwald amination used to synthesize 5-anilino-8-hydroxyquinolines, the selection of the palladium catalyst and the phosphine ligand is critical and must be tailored to the specific steric and electronic properties of the substrates. ias.ac.in Similarly, for syntheses involving nucleophilic substitution on 5-chloromethyl-8-hydroxyquinoline, reaction conditions must be carefully controlled. The choice of solvent can influence the solubility of reactants and the reaction rate, while the strength of the base used can affect the nucleophilicity of the reacting species.

In the context of Mannich reactions, conditions can vary significantly, from stirring at room temperature to refluxing in solvents like ethanol or pyridine (B92270), or even using microwave irradiation to accelerate the reaction. mdpi.comresearchgate.net The source of the aldehyde (e.g., aqueous formalin vs. paraformaldehyde) can also impact the outcome. mdpi.com For many of these syntheses, purification is often achieved through column chromatography or recrystallization to isolate the desired product with high purity. ias.ac.in Ultimately, the systematic optimization of these parameters is a prerequisite to developing efficient and scalable synthetic routes to these valuable compounds. ias.ac.in

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For 5-Aminomethylquinolin-8-ol dihydrochloride (B599025), the FT-IR spectrum is expected to exhibit a complex but interpretable pattern of bands that confirm the presence of its key structural features.

The dihydrochloride salt form significantly influences the spectrum. The primary amine of the aminomethyl group and the nitrogen of the quinoline (B57606) ring are protonated, existing as ammonium (B1175870) (-NH3+) and pyridinium (B92312) ions, respectively. This leads to the appearance of characteristic broad absorption bands for N-H stretching vibrations. The phenolic hydroxyl group (-OH) also presents a distinct, often broad, stretching band.

Key expected vibrational frequencies are associated with the quinoline ring system, including C=C and C=N stretching vibrations. Aromatic C-H stretching and bending vibrations further confirm the presence of the heterocyclic and benzenoid rings. The C-O stretching of the phenolic group is also a key diagnostic peak.

Expected FT-IR Vibrational Bands for 5-Aminomethylquinolin-8-ol dihydrochloride

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3400 - 3200 | O-H Stretch | Phenolic hydroxyl group |

| 3200 - 2800 | N-H Stretch | Ammonium (-NH3+) group |

| 3100 - 3000 | C-H Stretch | Aromatic (quinoline ring) |

| 1620 - 1580 | C=N Stretch | Quinoline ring |

| 1600 - 1450 | C=C Stretch | Aromatic (quinoline ring) |

| 1300 - 1200 | C-O Stretch | Phenolic hydroxyl group |

Raman Spectroscopy for Vibrational Mode Assignments

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For this compound, the Raman spectrum would be expected to clearly show the vibrations of the aromatic quinoline framework.

The symmetric stretching vibrations of the C=C bonds within the quinoline ring system typically give rise to strong Raman signals. These bands are crucial for confirming the integrity of the aromatic core. While N-H and O-H stretching bands are generally weak in Raman spectra, other vibrations involving the aminomethyl and hydroxyl groups can be observed.

Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (quinoline ring) |

| 1650 - 1550 | Ring Stretching | Quinoline C=C and C=N bonds |

| 1400 - 1300 | Ring Breathing | Symmetric vibration of the quinoline ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, typically ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene (B1212753) protons of the aminomethyl group, and the exchangeable protons of the hydroxyl and ammonium groups.

The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the protonated quinoline nitrogen and the electron-donating character of the hydroxyl group. The protons on the benzenoid ring (positions 6 and 7) and the pyridinoid ring (positions 2, 3, and 4) will appear as distinct multiplets, with their coupling patterns revealing their adjacent relationships. The methylene protons (-CH₂-) of the aminomethyl group are expected to appear as a singlet, shifted downfield due to the adjacent ammonium group. The protons of the -OH and -NH3+ groups are typically broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |

|---|---|---|

| ~9.0 - 8.8 | Doublet of doublets | H-2 |

| ~8.6 - 8.4 | Doublet of doublets | H-4 |

| ~7.8 - 7.6 | Triplet | H-3 |

| ~7.5 - 7.3 | Doublet | H-6 |

| ~7.2 - 7.0 | Doublet | H-7 |

| ~4.5 - 4.3 | Singlet | -CH₂- |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

¹³C NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal, providing definitive evidence for the number of carbon atoms and their hybridization state. The chemical shifts are sensitive to the electronic environment of each carbon.

The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbons of the quinoline ring will appear in the aromatic region (typically 110-160 ppm). The C-8 carbon, bonded to the hydroxyl group, and the C-8a and C-4a carbons, at the ring junction, are expected at the downfield end of this region. The C-5 carbon, attached to the aminomethyl group, will also be clearly identifiable. The methylene carbon (-CH₂-) of the aminomethyl group will appear in the aliphatic region, typically between 40 and 50 ppm.

Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~155 - 150 | C-8 |

| ~150 - 145 | C-2 |

| ~140 - 135 | C-4 |

| ~140 - 135 | C-8a |

| ~130 - 125 | C-4a |

| ~125 - 120 | C-3 |

| ~120 - 115 | C-6 |

| ~115 - 110 | C-7 |

| ~115 - 110 | C-5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 8-hydroxyquinoline (B1678124) core of the title compound is a well-characterized chromophore. The UV-Vis spectrum is expected to display characteristic absorption bands corresponding to π → π* transitions within the aromatic quinoline system.

Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region. The spectrum is expected to show two or three main absorption maxima (λ_max). The positions and intensities of these bands can be influenced by substitution on the ring and by the solvent polarity. The aminomethyl substituent at the 5-position and the protonation of the molecule in its dihydrochloride form are expected to cause shifts in the absorption maxima compared to the parent 8-hydroxyquinoline molecule.

Expected UV-Vis Absorption Maxima for this compound (in Methanol)

| Wavelength (λ_max, nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~240 - 255 | π → π* | Quinoline ring system |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. This method provides crucial information regarding the compound's elemental composition and the connectivity of its atoms through fragmentation analysis.

In mass spectrometric analysis, the dihydrochloride salt would typically be analyzed using a soft ionization technique, such as electrospray ionization (ESI), to minimize fragmentation during the ionization process and to observe the molecular ion. For this compound, the analysis would focus on the cationic form of the parent molecule, 5-Aminomethylquinolin-8-ol. The expected molecular ion would be the protonated molecule, [C₁₀H₁₀N₂O + H]⁺, with a calculated mass-to-charge ratio (m/z) of approximately 175.0871. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass, which can confirm the molecular formula. The molecular weight of the complete dihydrochloride salt is 247.12 g/mol .

Tandem mass spectrometry (MS/MS) is utilized to induce and analyze the fragmentation of the parent ion. The resulting fragmentation pattern offers a detailed map of the molecule's structure. The quinoline core, a stable aromatic system, dictates many of the primary fragmentation pathways. A characteristic fragmentation of quinoline derivatives is the loss of a neutral hydrogen cyanide (HCN) molecule from the heterocyclic ring. Other plausible fragmentation pathways for 5-Aminomethylquinolin-8-ol would involve the cleavage of the aminomethyl side chain.

Below is a table summarizing the expected key ions and their fragments in the mass spectrum of 5-Aminomethylquinolin-8-ol.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₀H₁₁N₂O]⁺ | 175.0871 | Protonated molecular ion of the free base |

| [M+H - NH₃]⁺ | [C₁₀H₈O]⁺ | 144.0575 | Loss of ammonia (B1221849) from the aminomethyl group |

| [M+H - CH₂NH₂]⁺ | [C₉H₇NO]⁺ | 145.0528 | Cleavage of the aminomethyl side chain |

| [M+H - HCN]⁺ | [C₉H₁₀NO]⁺ | 148.0762 | Loss of hydrogen cyanide from the quinoline ring |

Note: The m/z values are calculated for the monoisotopic masses and represent the expected values in a high-resolution mass spectrum.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. This analysis provides the mass percentages of each element present in the molecule, which is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, with the molecular formula C₁₀H₁₂Cl₂N₂O, this technique is critical for verifying its empirical formula and confirming its purity.

The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) and the total molecular weight of the compound (247.12 g/mol ). The experimentally determined values are expected to be in close agreement with these theoretical percentages, typically within a narrow margin of ±0.4%, which is a common standard for publication in chemical journals. nih.gov Any significant deviation between the found and calculated values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 48.62 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 4.90 |

| Chlorine | Cl | 35.453 | 2 | 70.906 | 28.70 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.34 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.47 |

| Total | 247.125 | 100.00 |

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, capable of providing high accuracy at a manageable computational cost. Investigations into 5-Aminomethylquinolin-8-ol dihydrochloride (B599025) would typically employ a functional, such as B3LYP, paired with a suitable basis set to solve the Schrödinger equation approximately.

Geometry Optimization and Molecular Structure Elucidation

A fundamental step in any computational analysis is geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 5-Aminomethylquinolin-8-ol dihydrochloride, this calculation would yield precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure is the foundation for all subsequent property calculations. Studies on related quinoline (B57606) derivatives have successfully used DFT methods to achieve optimized geometries that are in good agreement with experimental X-ray crystallography data.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO, the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution to identify the regions of the molecule most likely to participate in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. An MEP map for this compound would highlight the electronegative oxygen and nitrogen atoms as negative potential sites and the hydrogen atoms of the aminomethyl and hydroxyl groups as positive potential sites, offering insights into its intermolecular interaction patterns.

Prediction of Vibrational Spectra and Correlation with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the harmonic frequencies from the optimized geometry, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the specific molecular vibrations (stretching, bending, etc.) to the experimentally observed spectral bands. For quinoline derivatives, DFT has been shown to produce theoretical spectra that correlate well with experimental FTIR and FT-Raman data, aiding in the complete vibrational assignment of the molecule.

Global Reactivity Parameters and Fukui Functions

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ). A hard molecule has a large HOMO-LUMO gap.

Chemical Softness (S): The inverse of hardness ( 1/η ). A soft molecule has a small HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ).

Fukui functions would further refine this analysis by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis

The Non-Covalent Interaction (NCI) index is a visualization tool used to study weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion. This analysis is based on the electron density (ρ) and its derivative, the Reduced Density Gradient (RDG). By plotting the RDG against the electron density, different types of interactions can be identified and visualized as isosurfaces in 3D space. The surfaces are typically color-coded: blue indicates strong attractive interactions (like hydrogen bonds), green signifies weak van der Waals interactions, and red denotes repulsive steric clashes. This analysis would be crucial for understanding the crystal packing of this compound and its interactions with biological targets.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. It provides a localized, intuitive picture of bonding and orbital interactions. However, no NBO analysis has been published for this compound, meaning there is no available data on donor-acceptor interactions, stabilization energies, or the nature of hybrid orbitals for this specific compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a computational method employed to investigate the electronic excited states of molecules, providing insights into their absorption spectra and photophysical properties. A search for TD-DFT studies on this compound yielded no specific results. Consequently, information regarding its electronic transitions, excitation energies, and oscillator strengths remains uncharacterized by this method.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, offering insights into their interactions with surrounding media and allowing for the calculation of thermodynamic parameters.

Assessment of Molecular Interactions in Various Media

There are no published MD simulation studies that assess the molecular interactions of this compound in different media. Such studies would be valuable for understanding its solvation, aggregation behavior, and interactions with biological macromolecules.

Thermodynamic Parameter Derivations (e.g., Adsorption Energies)

Similarly, there is no available research that derives thermodynamic parameters, such as adsorption energies, for this compound using MD simulations or other computational methods. These parameters are crucial for understanding the compound's potential applications in areas like materials science and drug delivery.

Coordination Chemistry and Metal Complexation Studies

Ligand Properties of 5-Aminomethylquinolin-8-ol Dihydrochloride (B599025) and Derivatives

Metal Chelating Capacity and Donor Set Characteristics

5-Aminomethylquinolin-8-ol, like its parent compound 8-hydroxyquinoline (B1678124), functions as a classic bidentate ligand. scirp.org Chelation occurs through two specific donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom from the deprotonated hydroxyl group at the C-8 position. scirp.orgekb.eg This formation of a stable five-membered ring upon coordination is a hallmark of the 8-hydroxyquinolinate scaffold. The resulting metal complexes, often called metalloquinolates, exhibit considerable stability. researchgate.netscirp.org The 8-hydroxyquinoline molecule is monoprotic, losing a proton from the hydroxyl group to form the 8-hydroxyquinolinato-chelate complexes. researchgate.net This (N,O⁻) donor set is highly effective in coordinating with a variety of metal ions. mdpi.com

The derivatives of 8-hydroxyquinoline are recognized as excellent ligands for the coordination of metal ions and have been utilized for the extraction of metals such as copper, nickel, iron, and zinc. researchgate.netresearchgate.net The fundamental chelating action remains consistent across derivatives, with the primary interaction involving the quinoline nitrogen and the phenolate (B1203915) oxygen. scirp.orgscirp.org

Factors Influencing Coordination Ability and Metal Recognition

The coordination ability and metal recognition of 8-hydroxyquinoline derivatives are influenced by several factors. The electronic nature of substituents on the quinoline ring can modulate the electron density on the donor atoms, thereby affecting the stability of the resulting metal complexes. mdpi.com The aminomethyl group at the 5-position in 5-Aminomethylquinolin-8-ol can influence the ligand's basicity and electronic properties.

Furthermore, the coordination process is sensitive to pH. The deprotonation of the hydroxyl group is a prerequisite for chelation, making the pH of the medium a critical parameter in complex formation. researchgate.net Steric hindrance around the coordination site can also play a role, although the 5-position is relatively remote from the chelating (N,O) core. The inherent properties of the metal ion, including its size, charge, and preferred coordination geometry, are also crucial in determining the structure and stability of the final complex. scirp.org

Synthesis and Characterization of Metal Complexes

Complex Formation with Divalent Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Mn(II), Zn(II), Cd(II))

Derivatives of 8-hydroxyquinoline readily form stable complexes with a range of divalent transition metal ions. The synthesis typically involves reacting the ligand with a corresponding metal salt (e.g., chlorides, acetates, or sulfates) in a suitable solvent, often with a slight adjustment of pH to facilitate deprotonation of the ligand's hydroxyl group. researchgate.net The coordination of metals by these agents and the formation of metal chelates can occur rapidly, even at room temperature. researchgate.net

Studies on various 8-hydroxyquinoline derivatives have demonstrated the successful synthesis of complexes with Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.netisca.me The resulting complexes are often colored, crystalline solids with moderate to good yields. researchgate.netisca.me For instance, the synthesis of a Mn(II) complex with a related ligand yielded a light pink crystalline product, while the Zn(II) complex was a pale yellow powder. isca.me The stoichiometry of these complexes is frequently found to be in a 1:2 metal-to-ligand (M:L) ratio. scirp.orgscirp.org

Table 1: Examples of Synthesized Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical M:L Ratio | Observed Color | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Greenish-Yellow | isca.me |

| Ni(II) | 1:2 | - | scirp.org |

| Co(II) | 1:2 | - | scirp.org |

| Mn(II) | 1:2 | Light Pink | isca.me |

| Zn(II) | 1:2 | Pale Yellow | isca.me |

Spectroscopic Signatures of Metal Complexation

Spectroscopic methods are essential for confirming the coordination of the ligand to the metal center. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are commonly employed for this purpose.

In the IR spectra of the complexes, shifts in the characteristic vibrational frequencies of the ligand provide evidence of chelation. The coordination of the quinoline nitrogen to the metal ion is typically confirmed by a shift in the ν(C=N) stretching frequency. ekb.eg Similarly, the involvement of the hydroxyl group in bonding is indicated by the disappearance or significant shift of the ν(O-H) band and changes in the ν(C-O) stretching frequency upon complexation. scirp.orgekb.eg

UV-Vis spectroscopy also reveals distinct changes upon complex formation. The absorption spectra of the complexes differ significantly from that of the free ligand, with shifts in the absorption bands and the appearance of new bands, which can be attributed to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions within the metal center. scirp.orgresearchgate.net For example, reflectance spectra for a Co(II) complex with an 8-hydroxyquinoline derivative showed bands at approximately 8748, 18979, and 24120 cm⁻¹, which are indicative of an octahedral geometry. isca.me

Table 2: Key Spectroscopic Changes Upon Complexation of 8-Hydroxyquinoline Derivatives

| Spectroscopic Technique | Observed Change | Indication | Reference |

|---|---|---|---|

| Infrared (IR) | Shift in ν(C=N) stretching frequency | Coordination of quinoline nitrogen | ekb.eg |

| Infrared (IR) | Disappearance/shift of ν(O-H) band | Coordination of deprotonated hydroxyl oxygen | scirp.org |

| UV-Visible (UV-Vis) | Shift in absorption bands and/or appearance of new bands | Complex formation, charge transfer, and d-d transitions | scirp.orgresearchgate.net |

Structural Elucidation of Metal Chelates (e.g., Coordination Geometry, M:L Ratios)

The structural features of metal chelates with 8-hydroxyquinoline derivatives are determined using a combination of techniques, including spectroscopic analysis, magnetic susceptibility measurements, and elemental analysis. ekb.egisca.me As confirmed by conductometric and spectrophotometric methods, divalent metal ions typically react with 8-hydroxyquinoline in a 1:2 molar ratio (M:L). scirp.orgscirp.org

The coordination geometry around the central metal ion varies. For Cu(II) complexes with 8-hydroxyquinoline, a square-planar geometry is commonly proposed. scirp.orgscirp.org In contrast, for other divalent ions like Co(II) and Ni(II), an octahedral geometry is often assumed. scirp.orgscirp.org This octahedral coordination sphere is completed by the coordination of two additional ligands, which are often water molecules, especially when the synthesis is carried out in aqueous media. scirp.orgscirp.org The presence of coordinated water is typically supported by a broad band in the O-H stretching region of the IR spectrum. scirp.orgscirp.org Magnetic moment measurements can further elucidate the geometry; for example, a magnetic moment of 5.55 B.M. for an Mn(II) complex is consistent with a high-spin d⁵ system in an octahedral environment. isca.me

Table 3: Common Geometries and Stoichiometries for Divalent Metal Complexes with 8-Hydroxyquinoline Ligands

| Metal Ion | Common M:L Ratio | Proposed Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 1:2 | Square Planar | scirp.orgscirp.org |

| Co(II) | 1:2 | Octahedral (often with water molecules) | scirp.orgscirp.org |

| Ni(II) | 1:2 | Octahedral (often with water molecules) | scirp.orgscirp.org |

| Mn(II) | 1:2 | Octahedral | isca.me |

Thermodynamic and Kinetic Aspects of Metal Binding

Studies on related 8-hydroxyquinoline Mannich bases, such as 7-((morpholin-4-yl)methyl)quinolin-8-ol (Q-2) and 7-((piperidin-1-yl)methyl)quinolin-8-ol (Q-3), offer a comparative basis. The metal-binding affinity of these compounds can be expressed using pM values (pM = -log[M]), where a higher pM value signifies stronger binding. For instance, the parent compound, 8-hydroxyquinoline (Q-1), exhibits high affinity for copper(II) and iron(III) ions, with pCu and pFe values of 15.1 and 13.0, respectively. In contrast, some of its more cytotoxic derivatives show weaker binding. For example, a derivative with a 7-position substitution, Q-4, has a pCu of 13.0 and a pFe of 6.8. rsc.orgresearchgate.net This suggests that substitutions on the quinoline ring can significantly modulate the thermodynamic stability of the resulting metal complexes.

The general trend for metal ion binding affinity at physiological pH (7.4) for a related 5-nitro-8-hydroxyquinoline-proline hybrid was found to be Cu(II) > Zn(II) > Fe(II) > Fe(III). This order is influenced by the tendency of ions like Fe(III) to hydrolyze at this pH. The formation of mono, bis, and tris complexes with iron ions has been observed for this related compound, indicating a stepwise complexation process.

Detailed kinetic studies on the formation and dissociation of metal complexes of 5-aminomethylquinolin-8-ol are not extensively documented. However, the chelation process is generally expected to be rapid, a characteristic feature of many 8-hydroxyquinoline derivatives. The rate of complex formation and dissociation can be a critical determinant of the biological activity of the compound, influencing its ability to interact with metal-dependent enzymes or transport metal ions across biological membranes.

Role of Metal Complexation in Modulating Compound Reactivity and Biological Activity

The chelation of metal ions by 5-aminomethylquinolin-8-ol is a key mechanism that underpins its biological effects. Complexation can alter various physicochemical properties of the parent compound, including its solubility, lipophilicity, and redox potential, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The formation of complexes with redox-active metal ions, particularly copper and iron, is central to the anticancer activity of many 8-hydroxyquinoline derivatives. rsc.org The redox properties of these metal complexes can be investigated using techniques such as cyclic voltammetry.

Studies on related 8-hydroxyquinoline Mannich bases have shown that the ligands themselves are not redox-active in the physiologically relevant potential range. However, their iron and copper complexes exhibit distinct redox behaviors. For instance, the iron(III) complexes of some 8-hydroxyquinoline derivatives undergo reversible redox processes. The formal potential (E'1/2) for the Fe(III)/Fe(II) redox couple in the complex of a 5-nitro-8-hydroxyquinoline-proline hybrid was found to be +215 mV (vs. NHE), which is significantly more positive than that of the parent 8-hydroxyquinoline's iron complex (-323 mV vs. NHE). mdpi.com This indicates a higher preference for the Fe(II) state in the complex of the substituted quinoline. Similarly, the iron complex of another related Mannich base, 7-(piperidin-1-ylmethyl)quinolin-8-ol, showed a formal potential of +21 mV. mdpi.com

This modulation of the redox potential upon complexation is crucial as it can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, a proposed mechanism for the cytotoxic effects of these compounds. Research indicates that the more cytotoxic ligands tend to stabilize the lower oxidation state of the complexed metal ions. rsc.orgresearchgate.net The copper(II) complexes of some 8-hydroxyquinoline derivatives, however, may undergo irreversible redox processes. mdpi.com

The complexation of 5-aminomethylquinolin-8-ol with metal ions is thought to be a primary driver of its antiproliferative activity. The resulting metal complexes can exhibit enhanced cytotoxicity compared to the free ligand. The anticancer effects of 8-hydroxyquinoline derivatives are often linked to their interactions with endogenous metals like copper and zinc. nih.gov

Research on a series of 8-hydroxyquinoline Mannich bases revealed significant cytotoxicity against the human uterine sarcoma MES-SA/Dx5 cell line, with IC50 values in the sub-micromolar to low micromolar range (0.2–3.3 μM). rsc.org A correlation analysis from this study indicated that weaker copper(II) and iron(III) binding at physiological pH resulted in higher toxicity. For example, the compound Q-4, with lower pCu and pFe values, exhibited a significantly lower IC50 value (0.2 μM) compared to the parent 8-hydroxyquinoline (Q-1), which binds these metals more strongly (IC50 = 2.5 μM). rsc.orgresearchgate.net

Furthermore, metal complexes themselves have been shown to possess potent antitumor activity. For instance, a Ruthenium(II) complex with 8-hydroxyquinoline, Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II), demonstrated dose-dependent cytotoxicity against ER-positive (T47D) and triple-negative (MDA-MB-231) breast cancer cell lines, with IC50 values of 48.3 μM and 45.5 μM, respectively. mdpi.com This highlights the potential for designing novel anticancer agents by coordinating 8-hydroxyquinoline derivatives with various metal centers.

The table below summarizes the antiproliferative activity of some 8-hydroxyquinoline derivatives and their metal complexes against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8-hydroxyquinoline (Q-1) | MES-SA/Dx5 (human uterine sarcoma) | 2.5 |

| 7-((morpholin-4-yl)methyl)quinolin-8-ol (Q-2) | MES-SA/Dx5 (human uterine sarcoma) | 3.3 |

| 7-((piperidin-1-yl)methyl)quinolin-8-ol (Q-3) | MES-SA/Dx5 (human uterine sarcoma) | 1.1 |

| 5-chloro-7-((2-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | MES-SA/Dx5 (human uterine sarcoma) | 0.2 |

| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | T47D (ER-positive breast cancer) | 48.3 |

| Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) | MDA-MB-231 (triple-negative breast cancer) | 45.5 |

Mechanistic Studies in Biological Systems in Vitro Research Focus

Antipathogenic and Antimicrobial Mechanisms

The primary antipathogenic and antimicrobial mechanism attributed to the 8-hydroxyquinoline (B1678124) class of compounds is their ability to act as potent chelating agents. nih.gov By binding to essential metal ions, such as iron, copper, and zinc, these molecules can disrupt the function of microbial enzymes and critical metabolic pathways that depend on these metals for their activity. nih.govresearchgate.net Research indicates that the biological activity of these compounds is significantly influenced by their interaction with biologically important transition metal ions. nih.gov

Some studies suggest that the metal-8-HQ complex itself is the active agent responsible for the antimicrobial effect, potentially by blocking the metal-binding sites on bacterial enzymes. nih.gov Furthermore, the bactericidal activity of 8-hydroxyquinolines against pathogens like Mycobacterium tuberculosis has been shown to be potentiated by copper ions. This interaction leads to an accumulation of intracellular copper, which in turn induces a copper-specific stress response and the generation of toxic reactive oxygen species (ROS), contributing to cell death. acs.org

Cellular Membrane Permeability Modulation

The ability of a compound to traverse cellular barriers is fundamental to its biological activity. For 8-hydroxyquinoline derivatives, properties such as lipophilicity are associated with their capacity to permeate cell membranes. researchgate.net The antifungal properties of this class of compounds, for instance, are thought to be based on their ability to damage the pathogen's cell membrane, leading to cell death. nih.gov

Modifications to the 8-hydroxyquinoline scaffold can alter its interaction with cellular membranes. For example, halogenation can increase lipophilicity, which is often linked to enhanced membrane permeability. researchgate.net However, the relationship is not always direct, as other studies have shown that increasing fat-solubility through alkylation can sometimes reduce antibacterial efficacy. This suggests that the free hydroxyl group at the 8-position is a critical feature for the compound's activity, and its interaction at the membrane or within the cell is more complex than simple passive diffusion based on lipophilicity alone. substack.com

Enzyme Inhibition Pathways

A significant facet of the antimicrobial mechanism of 8-hydroxyquinoline derivatives is their ability to inhibit key microbial enzymes. By targeting these specific proteins, these compounds can halt essential life processes of pathogens.

Methionine aminopeptidases (MetAPs) are crucial metalloenzymes that remove the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation. nih.gov As these enzymes are essential for the viability of bacteria and other organisms, they represent a key target for antibacterial agents. nih.gov Studies have identified certain 8-hydroxyquinoline derivatives, such as nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), as inhibitors of bacterial MetAP enzymes. nih.gov The inhibition is believed to occur through the chelation of the metal cofactors, typically Co(II) or Ni(II), in the enzyme's active site. nih.gov While direct inhibitory data for 5-Aminomethylquinolin-8-ol dihydrochloride (B599025) on MetAP1 and MetAP2 is not extensively documented, its structural inclusion in the 8-hydroxyquinoline family suggests a potential for similar activity.

Table 1: Inhibition of Methionine Aminopeptidases by 8-Hydroxyquinoline Derivatives

| Compound | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Nitroxoline Derivatives | Bacterial MetAPs | Identified as selective inhibitors, particularly for enzymes with Co(II) or Ni(II) cofactors. | nih.gov |

| M8891 (Non-8HQ Inhibitor) | Human MetAP2 | IC₅₀ = 54 nM | medchemexpress.com |

| Fumagillin (Non-8HQ Inhibitor) | Human MetAP2 | Specific molecular target, leads to cell cycle arrest. | nih.gov |

Ubiquinone, or coenzyme Q, is a vital component of the electron transport chain, essential for cellular respiration. While some quinoline-based compounds have been investigated for their effects on coenzyme Q, the direct inhibition of ubiquinone synthesis is not a widely established mechanism for the 8-hydroxyquinoline class. Early research from 1974 described the synthesis of 5,8-quinolinequinones, a related but structurally distinct class, as inhibitors of coenzyme Q. acs.org Another study explored the molecular interactions between various quinoline (B57606) derivatives and coenzyme Q10, noting complex formation. researchgate.net However, there is a lack of specific evidence demonstrating that 5-Aminomethylquinolin-8-ol dihydrochloride or other 8-hydroxyquinolines function primarily by inhibiting the ubiquinone synthesis pathway.

Many Gram-negative bacteria utilize a specialized apparatus known as the Type III Secretion System (T3SS) to inject virulence proteins directly into host cells, a critical step in pathogenesis. nih.gov The T3SS is therefore an attractive target for new antibacterial therapies that aim to disarm pathogens rather than kill them, potentially reducing the pressure for resistance development. nih.gov Research has shown that specific 8-hydroxyquinoline derivatives can inhibit the function of the T3SS. A screening study identified 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol (INP1750) as an inhibitor of T3S in Yersinia pseudotuberculosis and Chlamydia trachomatis. nih.govnih.gov Structure-activity relationship studies highlighted that the core 8-hydroxyquinoline structure, specifically the fused pyridine (B92270) ring and the hydroxyl group, was essential for this inhibitory activity. nih.gov This suggests that other derivatives sharing this core, including 5-Aminomethylquinolin-8-ol, could potentially modulate the T3SS.

Table 2: Inhibition of Type III Secretion System by 8-Hydroxyquinoline Derivatives

| Compound | Target Pathogen | Reported Activity | Reference |

|---|---|---|---|

| INP1750 (5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol) | Yersinia pseudotuberculosis | Identified as a putative inhibitor of Type III secretion. | nih.gov |

| INP1750 and analogs | Yersinia pseudotuberculosis, Chlamydia trachomatis | Inhibited T3SS-dependent processes in cell-based infection models. | nih.govnih.gov |

Beyond the methionine aminopeptidases, other metallopeptidases are also potential targets for 8-hydroxyquinoline derivatives. The 8-HQ scaffold is recognized as an effective metal-binding pharmacophore for the development of metalloenzyme inhibitors. acs.org A notable example is the inhibition of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in processes like cancer metastasis. researchgate.netnih.gov Specific 8-hydroxyquinoline derivatives have been designed and synthesized that show potent inhibitory activity against MMP-2 and MMP-9, with some achieving IC₅₀ values in the submicromolar range. researchgate.netnih.gov This activity is attributed to the compound's ability to bind to the zinc ion in the active site of the enzyme, thereby blocking its catalytic function.

Table 3: Inhibition of Matrix Metalloproteinases by 8-Hydroxyquinoline Derivatives

| Compound Series | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| Designed 8-hydroxyquinoline derivatives (e.g., 5e, 5h) | MMP-2, MMP-9 | IC₅₀ values at submicromolar levels. | researchgate.netnih.gov |

| 8-HQ Metal-Binding Isosteres | MMP-2 | Demonstrated moderate inhibition (30-40% at 200 µM). | escholarship.org |

α-Glucosidase and α-Amylase Inhibitory Activities

While direct studies on this compound are limited, the broader class of quinoline and 8-hydroxyquinoline derivatives has been a subject of investigation for their potential to inhibit key carbohydrate-metabolizing enzymes. nih.govnih.gov α-Glucosidase and α-amylase are critical enzymes in the digestion of carbohydrates, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.govnih.gov Research into various quinoline-based compounds has shown that this chemical scaffold has potential as a source of new α-glucosidase and α-amylase inhibitors. nih.govrsc.org For instance, a study on quinoline–1,3,4-oxadiazole conjugates, which are structurally related to 8-hydroxyquinoline, demonstrated low micromolar inhibition of α-glucosidase. nih.gov However, specific inhibitory concentrations (IC50) for this compound have not been documented in the reviewed literature.

Inhibition of RNA Synthesis

The parent molecule, 8-hydroxyquinoline, has been shown to be a potent inhibitor of RNA synthesis. nih.govnih.gov This inhibitory action is not due to a direct interaction with the RNA polymerase or the DNA template. nih.gov Instead, the primary mechanism is the chelation of divalent cations, specifically manganese (Mn²⁺) and magnesium (Mg²⁺), which are essential cofactors for RNA polymerase activity. nih.govnih.gov By sequestering these ions, 8-hydroxyquinoline effectively halts the transcription process. It is presumed that derivatives such as this compound may share this fundamental mechanism of action due to the conservation of the chelating 8-hydroxyquinoline core structure.

Anticancer Mechanisms of Action

A significant body of research has been dedicated to elucidating the anticancer properties of aminomethylated 8-hydroxyquinolines. mdpi.com These compounds have been specifically designed to combat cancer through a variety of mechanisms, which include the inhibition of DNA biosynthesis, the targeting of specific cellular proteins, the modulation of intracellular signaling pathways, and the activation of programmed cell death. mdpi.com

One of the primary anticancer mechanisms of aminomethylated 8-hydroxyquinolines is the inhibition of DNA biosynthesis. mdpi.com This can be achieved through various means, including the inhibition of enzymes crucial for DNA replication and repair. Recent studies on quinoline-based analogs have revealed that they can act as non-nucleoside inhibitors of DNA methyltransferases (DNMTs). biorxiv.orgnih.gov These compounds can intercalate into the DNA structure, leading to a conformational change in the enzyme and inhibiting its function. biorxiv.orgnih.gov For example, certain quinoline analogs have demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov This inhibition of DNA methylation represents a key mechanism for disrupting DNA biosynthesis and inducing an anti-tumor response. biorxiv.orgnih.gov

Aminomethylated 8-hydroxyquinolines have been developed to selectively target proteins that play a critical role in cancer cell proliferation and survival. mdpi.com Among these targets are the histone demethylase JMJD2C and the Ras-converting enzyme 1 (Rce1). mdpi.comnih.govnih.gov

JMJD2C: This enzyme is a member of the JmjC-domain-containing family of histone demethylases and has been implicated in the progression of prostate cancer. nih.gov Inhibition of JMJD2C has been shown to decrease cancer cell proliferation. nih.gov A related compound, 5-carboxy-8-hydroxyquinoline, has been identified as a potent inhibitor of the JMJD2 family of enzymes, acting as a competitive inhibitor with respect to the 2-oxoglutarate cofactor. sigmaaldrich.com

Rce1: This endoprotease is essential for the proper localization and function of Ras proteins, which are key signaling molecules frequently mutated in human cancers. nih.govnih.gov By inhibiting Rce1, 8-hydroxyquinoline-based compounds can disrupt Ras membrane localization, thereby interfering with its signaling pathways that are crucial for cell proliferation, cell cycle progression, and apoptosis. nih.govnih.gov

Table 1: Inhibition of JMJD2E by 5-carboxy-8-hydroxyquinoline

| Assay Type | IC50 (µM) |

|---|---|

| FDH coupled assay | 0.2 |

| MALDI-TOF MS assay | 2.4 |

Data sourced from a study on 5-carboxy-8-hydroxyquinoline, a related compound. sigmaaldrich.com

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govcancercommons.orgmdpi.comresearchgate.net Dysregulation of the MAPK pathway is a common feature of many cancers. nih.govcancercommons.orgmdpi.com Aminomethylated 8-hydroxyquinolines have been shown to exert their anticancer effects by modulating this pathway. mdpi.com While the precise interactions of this compound with the components of the MAPK pathway are still under investigation, the therapeutic potential of targeting this pathway is well-established. nih.govcancercommons.orgmdpi.comresearchgate.netmdpi.com

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells. Aminomethylated 8-hydroxyquinolines have been demonstrated to activate caspase-dependent apoptotic pathways. mdpi.com Caspases are a family of proteases that execute the apoptotic process. The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade of events culminating in cell death. whiterose.ac.ukresearchgate.netnih.govnih.gov

Studies on other quinoline derivatives have provided insights into this mechanism. For example, the compound PQ1 has been shown to induce apoptosis in breast cancer cells through the activation of both caspase-8 and caspase-9. researchgate.net Similarly, a copper complex of an 8-aminoquinoline (B160924) derivative was found to activate the intrinsic apoptotic pathway, as evidenced by an increase in caspase-9 activity. whiterose.ac.uk This body of evidence suggests that the induction of caspase-dependent apoptosis is a significant component of the anticancer activity of this class of compounds. whiterose.ac.ukresearchgate.netnih.govnih.govresearchgate.net

Table 2: Investigated Compounds

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| Quinoline |

| 5-carboxy-8-hydroxyquinoline |

| PQ1 |

| Acarbose |

| Manganese |

| Magnesium |

| Copper |

Survivin Inhibition

The 8-hydroxyquinoline scaffold is a key feature in a class of compounds that function as selective inhibitors of survivin, a protein that is highly expressed in many human cancers and plays a crucial role in cell division and apoptosis inhibition. nih.gov Mechanistic studies have shown that derivatives of 8-hydroxyquinoline can selectively suppress the expression of survivin, leading to the induction of apoptosis in cancer cells. nih.govplos.org This selective inhibition is a promising avenue for cancer therapy because survivin is abundant in tumor cells but has very low expression in normal, differentiated tissues. nih.govplos.org

One such derivative, UC-112, and its analogs have been the focus of research. plos.org These compounds have demonstrated the ability to inhibit tumor cell growth across various cancer cell lines in vitro and have been shown to suppress tumor growth in vivo. plos.org The mechanism of action involves the specific downregulation of survivin expression, without significantly affecting other members of the inhibitor of apoptosis protein (IAP) family, highlighting their selectivity. plos.org Further optimization of the 8-hydroxyquinoline scaffold has led to the development of even more potent survivin inhibitors. nih.gov For example, compound 12b, a derivative of the lead compound MX-106, has shown an average IC50 value of 1.4 μM across a panel of cancer cell lines and demonstrated significant efficacy in suppressing tumor growth and metastasis in preclinical models. nih.gov

The following table summarizes the in vitro anti-proliferative activities of selected 8-hydroxyquinoline derivatives that act as survivin inhibitors.

Table 1: Anti-proliferative Activity of Survivin Inhibitors

| Compound | Average IC50 (μM) in Cancer Cell Lines | Reference |

|---|---|---|

| UC-112 | 1.9 (A375 cell line) | plos.org |

| 4g | 0.5 (average GI50 in NCI-60 panel) | plos.org |

| 12b | 1.4 | nih.gov |

| 8a | 1.1 (A375 cell line) | plos.org |

| 8b | 5.0 (A375 cell line) | plos.org |

Inhibition of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often upregulated in various pathological processes, including cancer. nih.goveurekaselect.com Its increased activity is associated with tumor progression, making it a viable target for therapeutic intervention. nih.gov Certain 8-hydroxyquinoline derivatives have been identified as potent inhibitors of cathepsin B. researchgate.net

Nitroxoline, an 8-hydroxyquinoline-based antibiotic, has been repurposed as a potent, reversible inhibitor of cathepsin B. researchgate.netnih.gov Structural studies have revealed that nitroxoline binds to the active site cleft of cathepsin B, thereby selectively inhibiting its endopeptidase activity at low micromolar concentrations. researchgate.net This inhibition has been shown to have functional consequences, as nitroxoline significantly reduced extracellular matrix degradation, tumor cell invasion, and metastasis in various in vitro and in vivo models. researchgate.net The mechanism of inhibition by these compounds provides a basis for the development of new anti-cancer agents targeting cathepsin B. eurekaselect.comresearchgate.net

Multidrug Resistance (MDR) Reversal Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. acs.orgmdpi.com Quinoline derivatives have emerged as promising agents to reverse MDR by inhibiting the function of these efflux pumps. mdpi.comnih.gov

The mechanism by which these compounds reverse MDR involves the direct inhibition of P-gp. frontiersin.org By binding to P-gp, these quinoline derivatives can block the efflux of anticancer drugs, thereby increasing their intracellular concentration and restoring their therapeutic efficacy. mdpi.comnih.govnih.gov Some novel quinoline derivatives have been shown to possess a high potential to reverse MDR by inhibiting P-glycoprotein-mediated drug efflux. mdpi.comnih.gov For instance, certain tetrahydroquinolinone analogs have demonstrated significant P-gp inhibitory effects, comparable to the well-established P-gp inhibitor verapamil. nih.gov These compounds increase the accumulation of P-gp substrates, such as rhodamine 123, in MDR cancer cells. nih.gov

Antioxidant and Free Radical Scavenging Properties

8-Hydroxyquinoline and its derivatives are recognized for their antioxidant and free radical scavenging properties. nih.govmdpi.com These properties are attributed to two primary mechanisms: the chelation of transition metal ions and the direct scavenging of free radicals. nih.govmdpi.com

The ability of 8-hydroxyquinoline to form coordination complexes with metal ions like iron is a key aspect of its antioxidant activity. mdpi.com By chelating these metals, it can prevent them from participating in redox reactions that generate harmful reactive oxygen species (ROS). nih.gov Furthermore, the 8-hydroxyl group on the quinoline ring enables the direct scavenging of free radicals, which is a result of the redox properties of this functional group. mdpi.com Studies have shown that some 5-substituted 8-hydroxyquinoline derivatives exhibit antioxidant activity. nih.gov For example, 5-amino-8-hydroxyquinoline has been identified as a potent antioxidant. researchgate.net

Anti-neurodegenerative Pathways through Metal Homeostasis Modulation

The dysregulation of metal ion homeostasis is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. elsevierpure.comyoutube.com An imbalance of metal ions like copper, zinc, and iron can promote the aggregation of amyloid-beta (Aβ) peptides and contribute to oxidative stress, leading to neuronal damage. elsevierpure.comnih.gov 8-Hydroxyquinoline and its derivatives have shown potential as therapeutic agents in this context due to their ability to modulate metal homeostasis. elsevierpure.comyoutube.com

These compounds are lipophilic, allowing them to cross the blood-brain barrier. youtube.com Once in the brain, they can act as metal ionophores, chelating excess metal ions and redistributing them. youtube.comnih.gov This action can prevent the interaction between metal ions and Aβ, leading to the dissolution of Aβ deposits. nih.gov For example, certain fluorinated 8-hydroxyquinoline derivatives have demonstrated exceptional metal ionophore ability and inhibition of zinc-induced Aβ oligomerization. nih.gov By restoring metal homeostasis, these compounds can protect neurons from oxidative damage and reduce the neurotoxicity associated with metal-protein interactions. nih.govyoutube.com

Antimalarial Activity Mechanisms

Quinoline-based compounds have a long history in the treatment of malaria. mdpi.com The antimalarial activity of 8-aminoquinoline derivatives against the blood stages of Plasmodium falciparum is linked to their ability to interfere with the parasite's detoxification of heme. nih.gov During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. mdpi.com

Several 8-aminoquinoline derivatives have been shown to inhibit this hematin (B1673048) polymerization process, a mechanism of action similar to that of the well-known antimalarial drug chloroquine. nih.gov By inhibiting hemozoin formation, these compounds lead to the accumulation of toxic heme within the parasite, ultimately causing its death. nih.gov It has been observed that the structural specificity for the inhibition of hematin polymerization by 8-aminoquinolines is rather low, suggesting that various derivatives can exhibit this activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 8-hydroxyquinoline derivatives. These studies have provided valuable insights into the structural features required for their activity against various biological targets.

For survivin inhibition, SAR studies on the UC-112 scaffold have revealed that modifications at different positions of the 8-hydroxyquinoline ring system can significantly impact anti-proliferative activity. plos.org For instance, the replacement of the pyrrolidine (B122466) ring in UC-112 with a piperidine (B6355638) ring was found to maintain or slightly improve activity, whereas replacement with a morpholine (B109124) ring led to a decrease in activity. plos.org These studies have guided the design of more potent and selective survivin inhibitors. nih.govplos.org

In the context of multidrug-resistant cancer, SAR studies of 8-hydroxyquinoline-derived Mannich bases have shown that substitutions at various positions influence their cytotoxicity and selectivity. nih.gov For example, the presence of a chloro-substitution at the R5 position can affect the activity of these compounds. nih.gov Furthermore, the deletion or shifting of the quinoline nitrogen atom has been shown to reduce toxicity, highlighting the importance of the bidentate {N,O} donor set for metal chelation and biological activity. acs.org

The following table lists the chemical compounds mentioned in this article.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-amino-8-hydroxyquinoline |

| 8-hydroxyquinoline |

| Chloroquine |

| Clioquinol |

| Nitroxoline |

| UC-112 |

Computational Drug Design and Molecular Interactions

Molecular Docking Simulations

No molecular docking studies specifically investigating 5-Aminomethylquinolin-8-ol dihydrochloride (B599025) were found in the reviewed literature.

Information regarding the predicted binding modes of 5-Aminomethylquinolin-8-ol dihydrochloride with any protein target is not available.

No computational studies detailing the interaction of this compound with either SARS-CoV-2 Mpro or PLpro have been reported.

There are no available molecular docking or simulation data for this compound with Alzheimer's disease-associated proteins like the one represented by PDB ID 4BDT.

The interaction of this compound with key antifungal targets such as Lanosterol 14α-Demethylase or DNA Topoisomerase IV has not been explored in any published computational studies.

No molecular modeling research was found that describes the binding or interaction of this compound with bacterial proteins like Staphylococcal Enterotoxin C2.

Binding Affinity Predictions and Scoring Functions

The prediction of binding affinity between a ligand, such as this compound, and its target protein is a cornerstone of structure-based drug design. This process is heavily reliant on scoring functions, which are computational methods used to estimate the strength of the interaction. Scoring functions can be broadly categorized into three types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up van der Waals and electrostatic interactions.

Empirical scoring functions use a set of weighted energy terms, where the weights are derived from fitting to experimental binding affinity data of a training set of protein-ligand complexes.

Knowledge-based scoring functions derive statistical potentials from the frequency of atom-pair contacts in known protein-ligand structures.

Molecular docking studies on derivatives of the quinoline (B57606) scaffold have demonstrated the utility of these approaches. For instance, in studies of novel 8-chloroquinolone analogues against Staphylococcus aureus, docking simulations were employed to predict binding modes and affinities within the active site of the target receptor. researchgate.net Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol against the CB1a protein. nih.gov For newly designed 8-quinolinesulfonamide derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase, docking scores were used to rank compounds, with the most potent derivative showing a binding affinity of -10.72 kcal/mol. nih.gov

Table 1: Examples of Predicted Binding Affinities for Quinoline Derivatives

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 nih.gov |

Note: This table presents data for quinoline derivatives to illustrate the application of binding affinity prediction; specific data for this compound is not available.

In Silico Prediction of Drug-like Properties and Pharmacokinetic Parameters

Beyond target binding, the success of a drug candidate is contingent on its pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction is a cost-effective strategy to flag potential liabilities early in the drug discovery pipeline.

Absorption, Distribution, Metabolism, Excretion, and Computational Toxicity (ADMET) Analysis for Drug Design Optimization

Computational tools can predict a range of ADMET properties for a given molecule. For this compound, a typical in silico ADMET analysis would involve the prediction of the following parameters:

Absorption: Parameters such as intestinal absorption, Caco-2 cell permeability, and oral bioavailability are estimated. Lipinski's "Rule of Five" is a widely used guideline to assess the drug-likeness and potential for good oral absorption of a molecule. researchgate.net

Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution help in understanding how the compound will be distributed throughout the body.

Metabolism: The potential for metabolism by cytochrome P450 enzymes is a key prediction, as this can influence the compound's half-life and potential for drug-drug interactions.

Excretion: The likely routes of excretion, such as renal or biliary, can be computationally estimated.

Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. nih.govresearchgate.net

Studies on other quinoline derivatives have demonstrated the application of these predictive models. For instance, in silico ADME and toxicity studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives indicated good oral bioavailability and compliance with Lipinski's rule. nih.gov Similarly, ADMET predictions for secondary metabolites from mangroves, including quinoline-related compounds, have been used to assess their drug-like properties. researchgate.netjapsonline.com

Table 2: Key In Silico ADMET Parameters and Their Significance

| Parameter | Significance in Drug Design |

|---|---|

| Absorption | |

| Human Intestinal Absorption | Predicts the extent of absorption from the gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal permeability. |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |

| Distribution | |

| Plasma Protein Binding | Affects the free concentration of the drug available to exert its effect. |